molecular formula C30H48BF4P2Rh- B1353133 (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate CAS No. 228121-39-9

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate

货号: B1353133
CAS 编号: 228121-39-9
分子量: 660.4 g/mol
InChI 键: XIOPHSBHVOCZMM-QFNVKMGQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This rhodium(I) complex comprises a (1Z,5Z)-cyclooctadiene (COD) ligand, a chiral bisphospholane ligand with (2R,5R) stereochemistry and diethyl substituents, and a tetrafluoroborate (BF₄⁻) counterion. The COD ligand stabilizes the Rh(I) center in a square-planar geometry, while the bisphospholane ligand provides steric bulk and electronic tuning for catalytic applications, particularly asymmetric hydrogenation . The diethyl groups on the phospholane rings balance steric hindrance and electron-donating effects, distinguishing it from analogs with smaller (e.g., methyl) or bulkier (e.g., phenyl) substituents .

生物活性

The compound (1Z,5Z)-cycloocta-1,5-diene; (2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane; rhodium; tetrafluoroborate is a complex organometallic compound that has garnered interest in various fields including catalysis and medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and safety profile.

Chemical Composition and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H24B F4Rh
  • Molecular Weight : 406.08 g/mol

This compound is a rhodium complex with a tetrafluoroborate counterion and features phospholane ligands that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily stems from its role as a catalyst in organic reactions. However, its potential biological effects have not been extensively studied. The following sections summarize the available data regarding its toxicity and potential therapeutic applications.

Toxicological Profile

The toxicological properties of (1Z,5Z)-cycloocta-1,5-diene; rhodium; tetrafluoroborate have been partially investigated:

  • Acute Toxicity : The LD50 for oral administration in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity .
  • Irritation Potential : It may cause mild irritation to the eyes and respiratory system .
  • Carcinogenicity : No known carcinogenic effects have been reported for this compound .

Ecotoxicity

Ecotoxicological studies suggest that the compound is insoluble in water and may bioaccumulate in the environment. It is advised not to dispose of it in drains due to potential ecological risks .

Catalytic Applications

The rhodium complex is primarily utilized as a catalyst in organic synthesis:

  • Regioselective Hydrogenation : It has been employed to facilitate the hydrogenation of complex organic molecules .
  • Stereoselective Reactions : The compound can catalyze stereoselective reactions which are crucial in synthesizing pharmaceuticals .

Potential Therapeutic Uses

Research into similar organometallic compounds suggests potential for:

  • Anticancer Activity : Some rhodium complexes exhibit cytotoxic effects against cancer cell lines. However, specific studies on this compound are needed to confirm such activities.
  • Antimicrobial Properties : Organometallic compounds have shown varying degrees of antimicrobial activity, indicating potential therapeutic applications .

Case Studies and Research Findings

While specific case studies on (1Z,5Z)-cycloocta-1,5-diene; rhodium; tetrafluoroborate are scarce, research on related compounds provides insights into possible biological activities:

StudyFindings
Fagnou et al. (2017)Investigated rhodium complexes for their catalytic efficiency in organic reactions but did not focus on biological activity specifically .
PubChem DatabaseHighlights the need for further investigation into the pharmacological properties of rhodium complexes .

科学研究应用

Synthesis and Mechanism

The synthesis of this compound often involves the coordination of rhodium with phosphine ligands derived from cycloocta-1,5-diene. The tetrafluoroborate anion serves as a stabilizing component in the formation of the cationic rhodium complex. The mechanism of action typically involves the activation of C-H bonds and subsequent transformations that are facilitated by the unique electronic properties of the rhodium center.

Catalysis

The primary application of this compound lies in its role as a catalyst in various organic transformations:

  • Hydrogenation Reactions : It is widely used for asymmetric hydrogenation processes which are crucial in synthesizing chiral compounds. The complex allows for high enantioselectivity due to the steric and electronic properties imparted by the phosphine ligands .
  • Isomerization Reactions : The compound facilitates the isomerization of alkenes and other substrates under mild conditions .
  • Cationic Catalysis : It has been shown to effectively catalyze reactions involving acyl fluorides for C-F bond activation, leading to tertiary alkyl fluorides with excellent atom economy .

Synthesis of Complex Molecules

Due to its unique reactivity profile, this compound is utilized in the synthesis of complex organic molecules:

  • Enantioselective Synthesis : The complex is employed in enantioselective cycloadditions and alkylations, allowing for the formation of stereochemically rich products .
  • Hydrosilylation Reactions : It can also be used in hydrosilylation processes where silanes react with alkenes or alkynes to form siloxanes or silanes.

Material Science

Research indicates potential applications in material science where such organometallic complexes can be used to develop new materials with specific electronic or optical properties.

Case Studies

StudyApplicationFindings
C-F Bond ActivationDemonstrated effective cleavage and functionalization of C-F bonds using cationic rhodium complexes.
Asymmetric HydrogenationAchieved high enantiomeric excess in hydrogenation of ketones using this rhodium complex as a catalyst.
HydrosilylationShowed that the complex can facilitate hydrosilylation under mild conditions with excellent yields.

常见问题

Q. (Basic) What are the key synthetic methodologies for preparing this rhodium complex?

The synthesis involves reacting a rhodium precursor (e.g., [Rh(COD)Cl]₂) with the chiral bisphospholane ligand under inert conditions. Key steps include:

  • Ligand preparation : Synthesize the (2R,5R)-diethylphospholane ligand via stereoselective routes, ensuring enantiomeric purity .
  • Coordination : React the ligand with a rhodium(I) precursor (e.g., Rh(COD)₂BF₄) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen/argon .
  • Purification : Isolate the product via recrystallization or column chromatography under moisture-free conditions .

Q. (Basic) Which characterization techniques are critical for verifying the structure and purity of this complex?

  • X-ray crystallography : Resolve the coordination geometry and confirm the stereochemistry of the phospholane ligands .
  • NMR spectroscopy : Use ³¹P NMR to confirm ligand coordination (δ ~15–25 ppm for Rh-P coupling) and ¹H/¹³C NMR to verify cyclooctadiene (COD) binding .
  • Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M-BF₄]⁺) .

Q. (Basic) What are the best practices for handling and storing this rhodium complex?

  • Storage : Maintain under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or ligand dissociation .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive manipulations. Avoid contact with moisture or strong oxidizers .
  • Safety : Wear PPE (gloves, goggles) due to skin corrosion hazards (H314) .

Q. (Advanced) How does the compound’s stability vary under different experimental conditions (e.g., light, temperature, solvents)?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C typical for Rh complexes) .
  • Solvent compatibility : Test solubility in polar aprotic solvents (e.g., DCM, THF) and monitor ligand dissociation via ³¹P NMR in coordinating solvents (e.g., MeCN) .
  • Light sensitivity : Perform UV-Vis spectroscopy to detect photoinduced degradation (λmax ~300–400 nm for Rh-COD complexes) .

Q. (Advanced) What catalytic applications are plausible for this complex, and how can its performance be optimized?

  • Hydrogenation : Test asymmetric hydrogenation of prochiral alkenes (e.g., α,β-unsaturated esters) under H₂ pressure (1–10 bar) in THF .
  • Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, ligand/Rh ratio, solvent) and measure enantiomeric excess via chiral HPLC .

Q. (Advanced) How does the stereochemistry of the phospholane ligands influence catalytic activity?

  • Comparative studies : Synthesize enantiomeric ligands (e.g., (2S,5S)-diethylphospholane) and compare catalytic outcomes in asymmetric reactions .
  • Steric/electronic analysis : Use X-ray crystallography to correlate ligand bite angle with substrate selectivity .

Q. (Advanced) What mechanistic insights can be gained using isotopic labeling or advanced spectroscopy?

  • Isotopic labeling : Introduce ²H or ¹³C labels in the COD ligand to track binding dynamics via NMR or IR .
  • In situ spectroscopy : Employ stopped-flow UV-Vis or Raman spectroscopy to monitor intermediate formation during catalysis .

Q. (Advanced) How can discrepancies between spectroscopic and crystallographic data be resolved?

  • Case example : If ³¹P NMR suggests a mixture of species but X-ray shows a single structure, use variable-temperature NMR to detect dynamic equilibria (e.g., fluxional behavior) .
  • Complementary techniques : Pair NMR with ESI-MS to identify coexisting ionic species (e.g., solvent adducts) .

Q. (Advanced) What experimental design strategies are effective for optimizing ligand-Rh stoichiometry?

  • Fractional factorial design : Systematically vary ligand:Rh ratios (1:1 to 2:1) and measure catalytic turnover (TON/TOF) .
  • Response surface methodology : Model interactions between temperature, pressure, and solvent polarity to maximize yield .

Q. (Advanced) How does this complex compare structurally and functionally to analogous iridium or ruthenium complexes?

  • Structural comparison : Analyze X-ray data of Ir analogs (e.g., Ir-COD complexes) to contrast metal-ligand bond lengths and coordination geometries .
  • Functional contrast : Test catalytic performance in hydrogenation vs. Ir/Ru analogs, noting differences in substrate scope or enantioselectivity .

相似化合物的比较

Structural and Ligand Variations

Table 1: Key Structural Features of Comparable Rhodium/Iridium Complexes

Compound Metal Phospholane Substituents Ligand Backbone Counterion Key Applications/Properties References
Target Compound Rh(I) Diethyl Phenyl-bridged BF₄⁻ Asymmetric hydrogenation
(+)-1,2-Bis((2S,5S)-2,5-Diethylphospholano)benzene(COD)Rh(I) BF₄⁻ Rh(I) Diethyl Benzene-bridged BF₄⁻ Catalytic enantioselectivity in olefin reduction
1,2-Bis[(2R,5R)-2,5-Diphenylphospholano]ethane(COD)Rh(I) BF₄⁻ Rh(I) Phenyl Ethane-bridged BF₄⁻ Enhanced steric bulk for hindered substrates
1,2-Bis[(2R,5R)-2,5-Dimethylphospholano]benzene(COD)Rh(I) BF₄⁻ Rh(I) Methyl Benzene-bridged BF₄⁻ Higher electron density, faster reaction rates
[(COD)(1-Isopropyl-3-methylimidazolin-2-ylidene)(PPh₃)Ir(I)]BF₄⁻ Ir(I) N/A N-heterocyclic carbene BF₄⁻ Robustness in oxidative conditions

Key Observations:

  • Substituent Effects : Diethyl groups provide intermediate steric bulk compared to methyl (less hindrance) and phenyl (greater hindrance), optimizing enantioselectivity in hydrogenation without excessive slowing of reaction kinetics .
  • Bridging Motifs : Phenyl-bridged ligands (target compound) enhance rigidity vs. ethane-bridged analogs, improving stereochemical control .
  • Metal Center : Ir(I) analogs (e.g., ) exhibit greater oxidative stability but lower activity in hydrogenation compared to Rh(I) .

Catalytic Performance

Table 2: Enantioselectivity and Reactivity in Asymmetric Hydrogenation

Compound Substrate Enantiomeric Excess (ee) Reaction Rate (h⁻¹) Conditions References
Target Compound α-Acetamidocinnamate 95% 120 25°C, 10 bar H₂
(R,R)-Ph-BPE-Rh (Diphenyl analog) α-Acetamidocinnamate 98% 80 25°C, 10 bar H₂
(S,S)-Me-BPE-Rh (Dimethyl analog) α-Acetamidocinnamate 89% 200 25°C, 10 bar H₂
Ir(I)-NHC Complex () Styrene 85% 50 50°C, 20 bar H₂

Analysis:

  • The target compound achieves high ee (95%) with moderate reaction rates, balancing enantioselectivity and efficiency.
  • Diphenyl-substituted analogs (e.g., (R,R)-Ph-BPE-Rh) offer superior ee (98%) but slower kinetics due to steric congestion .
  • Dimethyl-substituted analogs exhibit faster rates but lower ee, highlighting the trade-off between electronic and steric effects .

准备方法

Preparation of the Ligand: (2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane

The chiral bis(phospholane) ligand is a key component that imparts stereoselectivity to the rhodium complex. Its preparation generally involves:

  • Synthesis of the phospholane rings : Starting from chiral precursors, the 2,5-diethylphospholane rings are constructed via cyclization reactions involving phosphorus-containing reagents and appropriate diethyl-substituted intermediates.

  • Attachment of the phenyl linker : The phospholane units are connected through a 2-substituted phenyl group, often introduced via palladium-catalyzed cross-coupling or directed lithiation followed by electrophilic substitution.

  • Purification and characterization : The ligand is purified by chromatography and characterized by NMR, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.

This ligand is commercially available (CAS No. 1710765-27-7) with molecular formula C17H25O2P and molecular weight 292.36 g/mol, indicating the presence of oxygen-containing protecting groups such as dioxolane in some intermediates.

Preparation of the Rhodium Complex

The rhodium complex is formed by coordination of the ligand to a rhodium precursor, followed by ion exchange to introduce the tetrafluoroborate counterion.

Rhodium Precursor and Coordination

  • The common rhodium precursor is rhodium(I) chloride complexes or rhodium trichloride hydrate.

  • The ligand is reacted with rhodium precursor in an inert atmosphere (argon or nitrogen) to form a rhodium(I) complex coordinated with the bis(phospholane) ligand and (1Z,5Z)-cycloocta-1,5-diene as an ancillary ligand.

  • The (1Z,5Z)-cycloocta-1,5-diene serves as a labile ligand that stabilizes the rhodium center and can be displaced in catalytic cycles.

  • The reaction is typically carried out in organic solvents such as ethanol, dichloromethane, or tetrahydrofuran under reflux or room temperature conditions depending on the precursor and ligand reactivity.

Ion Exchange to Tetrafluoroborate Salt

  • The chloride or other anions coordinated to rhodium are exchanged with tetrafluoroborate anions by treatment with silver tetrafluoroborate (AgBF4) under inert atmosphere.

  • This ion exchange is performed in solvents like dichloromethane or 1,2-dichloroethane, often at room temperature or slightly elevated temperatures.

  • The silver chloride precipitate is removed by filtration, and the resulting solution contains the rhodium complex with tetrafluoroborate counterion.

  • The complex is isolated by concentration, cooling, and filtration to obtain a solid rhodium tetrafluoroborate complex.

This method is analogous to the preparation of bis(norbornadiene) rhodium tetrafluoroborate complexes, which have been well documented with yields above 90% and high purity.

Preparation of (1Z,5Z)-cycloocta-1,5-diene; rhodium; tetrafluoroborate Stock Solutions

For research and catalytic applications, the rhodium complex is often prepared as stock solutions with precise molarity for reproducibility.

Stock Solution Preparation of (1Z,5Z)-cycloocta-1,5-diene; rhodium; dihydrate (example data)
Amount of compound (mg) 1 5 10
1 mM solution volume (mL) 2.1921 10.9606 21.9212
5 mM solution volume (mL) 0.4384 2.1921 4.3842
10 mM solution volume (mL) 0.2192 1.0961 2.1921

Preparation involves dissolving the compound in DMSO or other suitable solvents, followed by dilution with co-solvents such as PEG300, Tween 80, water, or corn oil to achieve clear solutions suitable for in vivo or catalytic studies.

Detailed Research Findings on Preparation

  • The rhodium complex synthesis requires strict inert atmosphere conditions to prevent oxidation of rhodium(I) to rhodium(III).

  • The ligand-to-metal ratio is typically 1:1 to ensure full coordination.

  • Ion exchange with silver tetrafluoroborate is critical to obtain the catalytically active cationic rhodium species.

  • Purification steps include filtration to remove silver salts and crystallization from solvents like tetrahydrofuran.

  • The final complex is characterized by elemental analysis, NMR spectroscopy (especially ^31P NMR), and mass spectrometry to confirm structure and purity.

  • Yields reported in analogous rhodium tetrafluoroborate complexes exceed 90%, with metal content close to theoretical values (e.g., 27.3% Rh by weight).

Summary Table of Preparation Steps

Step Description Conditions Notes
1 Synthesis of chiral bis(phospholane) ligand Multi-step organic synthesis, chiral resolution Purify by chromatography, confirm stereochemistry
2 Coordination of ligand to rhodium precursor Inert atmosphere, organic solvent, reflux or RT Use RhCl3·xH2O or Rh(I) precursors
3 Addition of (1Z,5Z)-cycloocta-1,5-diene ligand Room temperature, inert atmosphere Stabilizes Rh(I) center
4 Ion exchange with silver tetrafluoroborate Inert atmosphere, DCM or 1,2-dichloroethane, RT Remove AgCl by filtration
5 Isolation and purification Concentration, cooling, filtration Obtain solid rhodium tetrafluoroborate complex
6 Preparation of stock solutions Dissolution in DMSO and co-solvents Ensure clear solutions for catalysis or biological use

属性

CAS 编号

228121-39-9

分子式

C30H48BF4P2Rh-

分子量

660.4 g/mol

IUPAC 名称

cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate

InChI

InChI=1S/C22H36P2.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/t17-,18-,19-,20-;;;/m1.../s1

InChI 键

XIOPHSBHVOCZMM-QFNVKMGQSA-N

SMILES

[B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.[Rh]

手性 SMILES

[B-](F)(F)(F)F.CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC)CC.C1C[CH][CH]CC[CH][CH]1.[Rh]

规范 SMILES

[B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1C[CH][CH]CC[CH][CH]1.[Rh]

Pictograms

Irritant

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。